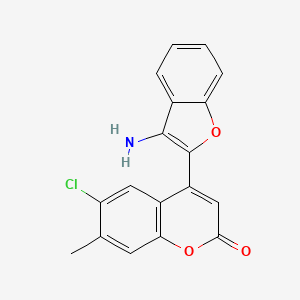

4-(3-aminobenzofuran-2-yl)-6-chloro-7-methyl-2H-chromen-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(3-aminobenzofuran-2-yl)-6-chloro-7-methyl-2H-chromen-2-one is a complex organic compound that features a benzofuran ring fused with a chromenone structure. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-aminobenzofuran-2-yl)-6-chloro-7-methyl-2H-chromen-2-one typically involves a multi-step process. One common method starts with the cyclization of 2-hydroxy benzonitrile in the presence of t-BuOK in DMF at 80°C to form the benzofuran core . This intermediate is then reacted with various benzyl chloride derivatives in dry acetonitrile under reflux conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production, focusing on yield, purity, and cost-effectiveness.

Análisis De Reacciones Químicas

Types of Reactions

4-(3-aminobenzofuran-2-yl)-6-chloro-7-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the benzofuran or chromenone rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., Cl₂, Br₂) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups such as alkyl or aryl groups.

Aplicaciones Científicas De Investigación

Neurodegenerative Diseases

4-(3-Aminobenzofuran-2-yl)-6-chloro-7-methyl-2H-chromen-2-one has been primarily investigated for its potential in treating Alzheimer's disease . Its mechanism of action involves the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) , enzymes that break down acetylcholine in the brain. By inhibiting these enzymes, the compound increases acetylcholine levels, which is crucial for cognitive functions.

Anti-Cholinesterase Activity

Studies have demonstrated that this compound exhibits potent anti-cholinesterase activity. In vitro assays have shown significant inhibition of both AChE and BuChE, suggesting its potential as a therapeutic agent for enhancing cholinergic neurotransmission in neurodegenerative conditions.

Case Studies and Data Tables

Several studies have investigated the efficacy of this compound in various biological contexts. Below are summarized findings from notable research:

Broader Applications

Beyond neurodegenerative diseases, this compound's structural characteristics allow for potential applications in other areas:

- Anticancer Research : Similar compounds have shown promise in anticancer activities, suggesting possible exploration in cancer therapy.

- Antioxidant Properties : The presence of phenolic structures may confer antioxidant properties, warranting further investigation in oxidative stress-related conditions.

Mecanismo De Acción

The mechanism of action of 4-(3-aminobenzofuran-2-yl)-6-chloro-7-methyl-2H-chromen-2-one involves its interaction with specific molecular targets. In the context of Alzheimer’s disease, it acts as an inhibitor of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine . By inhibiting this enzyme, the compound increases the levels of acetylcholine in the brain, which can help alleviate the symptoms of cognitive decline associated with the disease.

Comparación Con Compuestos Similares

Similar Compounds

3-aminobenzofuran derivatives: These compounds share the benzofuran core and have been studied for similar applications in neurodegenerative diseases.

Chromenone derivatives: Compounds with a chromenone structure are also of interest for their biological activities.

Uniqueness

4-(3-aminobenzofuran-2-yl)-6-chloro-7-methyl-2H-chromen-2-one is unique due to its dual benzofuran-chromenone structure, which may confer distinct biological activities compared to compounds with only one of these moieties. Its specific substitution pattern also contributes to its unique properties and potential therapeutic applications.

Actividad Biológica

The compound 4-(3-aminobenzofuran-2-yl)-6-chloro-7-methyl-2H-chromen-2-one is a novel derivative within the class of benzofuran compounds, which have garnered interest due to their diverse biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Synthesis

The compound features a unique structural motif combining a benzofuran moiety with a chromenone core. This structural diversity is pivotal for its biological interactions. The synthesis typically involves multi-step reactions starting from readily available precursors, often utilizing methods such as aromatic nucleophilic substitution and cyclization reactions to form the desired derivatives .

1. Antioxidant Activity

Research indicates that derivatives of benzofuran exhibit significant antioxidant properties. The presence of the aminobenzofuran moiety enhances the electron-donating ability, which scavenges free radicals effectively. In vitro assays demonstrated that compounds similar to this compound can reduce oxidative stress markers in cellular models .

2. Anti-Cholinesterase Activity

A related study highlighted the anti-cholinesterase activity of 3-aminobenzofuran derivatives, showing potent inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The tested compounds demonstrated IC50 values ranging from 0.64 to 81.06 µM, with specific analogs exhibiting superior inhibitory effects compared to established drugs like donepezil . This suggests potential applications in treating neurodegenerative disorders such as Alzheimer's disease.

| Compound | IC50 (µM) | AChE Inhibition | BuChE Inhibition |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Compound 5f (Reference) | 0.64 | High | High |

| Donepezil (Standard) | 0.15 | Moderate | Moderate |

3. Anticancer Activity

The anticancer potential of benzofuran derivatives has been explored extensively. In vitro studies have shown that certain derivatives induce apoptosis in cancer cell lines such as MCF-7 (breast adenocarcinoma) and HeLa (cervical carcinoma). For instance, compounds analogous to the target compound demonstrated selective cytotoxicity with IC50 values comparable to or better than established chemotherapeutics like Doxorubicin .

Case Study:

In a study involving HeLa cells, treatment with a structurally similar compound resulted in significant apoptosis induction, with early and late apoptotic cells increasing markedly compared to controls. The selectivity index (SI) indicated a favorable therapeutic window for these compounds.

4. Anti-Biofilm Activity

Recent investigations into the anti-biofilm properties of benzofuran derivatives revealed their capability to inhibit biofilm formation in various bacterial strains. The compound exhibited concentration-dependent effects, suggesting potential use as an antimicrobial agent .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: Compounds inhibit key enzymes involved in neurotransmitter breakdown, enhancing cholinergic signaling.

- Apoptosis Induction: Activation of intrinsic apoptotic pathways leading to cell death in cancerous cells.

- Radical Scavenging: The unique structure allows for effective neutralization of reactive oxygen species (ROS).

Propiedades

IUPAC Name |

4-(3-amino-1-benzofuran-2-yl)-6-chloro-7-methylchromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12ClNO3/c1-9-6-15-11(7-13(9)19)12(8-16(21)22-15)18-17(20)10-4-2-3-5-14(10)23-18/h2-8H,20H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACVHTANBTOUCPD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Cl)C(=CC(=O)O2)C3=C(C4=CC=CC=C4O3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.